N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide
Description
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a cyclobutyl group, an azetidine ring, and a branched butanamide side chain. This structure combines multiple pharmacophoric elements:
- The triazolo-pyridazine moiety is associated with kinase inhibition and anticancer activity due to its planar aromatic system, which facilitates interactions with enzyme active sites .
- The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, which may enhance target selectivity.
- The N,3,3-trimethylbutanamide side chain contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-19(2,3)10-17(26)23(4)14-11-24(12-14)16-9-8-15-20-21-18(25(15)22-16)13-6-5-7-13/h8-9,13-14H,5-7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETVLZRSLJXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound falls within the category of fused heterocycles and possesses multiple functional groups which may influence its interaction with biological systems.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 354.385 Da. Its structure includes a triazolo-pyridazine core combined with an azetidine ring and a trimethylbutanamide moiety. The presence of these structural components is believed to contribute to its diverse biological activities.
| Structural Feature | Description |
|---|---|
| Core Structure | [1,2,4]triazolo[4,3-b]pyridazine |
| Functional Groups | Cyclobutyl group, azetidine ring, trimethylbutanamide |
| Molecular Weight | 354.385 Da |
| Physical Appearance | Pale yellow solid, melting point 188–189 °C |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity : Compounds derived from triazolo-pyridazine scaffolds have shown promising anticancer effects in various cell lines. For instance, studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against tumor cells .
- Antidiabetic Effects : Similar compounds have been investigated for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing diabetes by enhancing insulin secretion and lowering blood glucose levels .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within the body. For example:
- Inhibition of protein-protein interactions involved in cancer progression.
- Modulation of enzymatic pathways related to glucose metabolism.
In Vitro Studies
In vitro studies have focused on evaluating the compound's cytotoxic effects on various cancer cell lines. For example:
- A study indicated that derivatives of the triazolo-pyridazine scaffold exhibited significant growth inhibition in MV4;11 leukemia cells .
In Vivo Studies
Preclinical models have been utilized to assess the safety and efficacy of this compound:
Scientific Research Applications
Overview
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolo-pyridazine derivative class and exhibits potential applications in various fields such as cancer research, antimicrobial studies, and anti-inflammatory treatments.
Anticancer Activity
The compound has been studied for its anticancer properties. Research indicates that triazolo-pyridazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study:
A notable study demonstrated that related compounds could induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may share similar pathways due to structural similarities.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies revealed its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A comparative analysis with known anti-inflammatory agents indicated that the compound exhibited a dose-dependent reduction in inflammation markers, highlighting its potential utility in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains have shown significant inhibitory effects.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Comparison with Similar Compounds
Key Findings :
- The cyclobutyl group in the target compound may confer greater metabolic stability compared to chlorophenyl or methyl substituents in analogs, as bulky aliphatic groups resist oxidative degradation.
- Unlike heterocyclic amines (HCAs) such as IQ (a carcinogenic imidazo[4,5-f]quinoline), the triazolo-pyridazine core lacks the β-carboline scaffold linked to mutagenicity .
Azetidine-Containing Compounds
| Compound Name | Azetidine Modification | Linked Moiety | Bioactivity |
|---|---|---|---|
| Target Compound | Azetidin-3-yl | Triazolo-pyridazine | Potential CNS penetration |
| AZD5363 (Capivasertib) | Azetidine-3-carboxamide | Pyrimidine | AKT inhibitor (clinical phase III) |
| PF-06447475 | Azetidine | Quinazoline | LRRK2 kinase inhibitor |
Key Findings :
- The azetidine ring in the target compound may enhance blood-brain barrier penetration compared to larger heterocycles (e.g., piperidine), a feature critical for neurological targets.
Butanamide Derivatives
| Compound Name | Side Chain | Role | Example Drug |
|---|---|---|---|
| Target Compound | N,3,3-trimethylbutanamide | Solubility modulator | — |
| Bicalutamide | 3-Trifluoromethylbutanamide | Antiandrogen | Prostate cancer therapy |
| Tasisulam | N-methylbutanamide | Anticancer (tubulin inhibitor) | Phase II trials |
Key Findings :
- The N,3,3-trimethyl substitution in the target compound likely improves solubility over trifluoromethyl groups, which can increase lipophilicity and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
